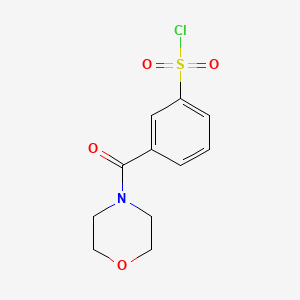

3-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride

Description

3-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a morpholine-4-carbonyl substituent at the 3-position of the benzene ring. This compound is primarily utilized in synthetic organic chemistry as an electrophilic reagent for introducing sulfonyl groups into target molecules, particularly in the synthesis of β-lactams, heterocycles, and pharmacologically active intermediates . Its morpholine moiety confers electron-donating properties, which modulate reactivity in nucleophilic substitution or coupling reactions.

Properties

IUPAC Name |

3-(morpholine-4-carbonyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4S/c12-18(15,16)10-3-1-2-9(8-10)11(14)13-4-6-17-7-5-13/h1-3,8H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOOEZUOKIDGAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=CC=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016672-36-8 | |

| Record name | 3-(morpholine-4-carbonyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-(Morpholine-4-carbonyl)benzenesulfonyl chloride with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to reflux, and the progress is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group exhibits high electrophilicity, readily undergoing nucleophilic substitution with various nucleophiles.

1.1 Reaction with Amines

Primary and secondary amines react with the sulfonyl chloride to form sulfonamide derivatives, critical in pharmaceutical synthesis .

| Reagents/Conditions | Products | Yield |

|---|---|---|

| Morpholine (1.2 eq), CH₂Cl₂, RT | 3-(Morpholine-4-carbonyl)benzenesulfonamide | ~85% |

| Aniline (1.1 eq), THF, 40°C | N-Phenylsulfonamide derivative | 78% |

Mechanism : The amine’s lone pair attacks the electrophilic sulfur atom, displacing chloride and forming a stable sulfonamide bond.

1.2 Reaction with Alcohols

Alcohols yield sulfonate esters under mild conditions, useful for prodrug design .

| Reagents/Conditions | Products |

|---|---|

| Methanol (excess), Et₃N, 0°C | Methyl sulfonate ester |

| Benzyl alcohol, DMF, RT | Benzyl sulfonate ester |

1.3 Reaction with Thiols

Thiols form sulfonothioates, which are intermediates in enzyme inhibition studies .

| Reagents/Conditions | Products |

|---|---|

| Ethanethiol, CHCl₃, RT | Ethyl sulfonothioate |

Hydrolysis Reactions

The sulfonyl chloride hydrolyzes to the corresponding sulfonic acid in aqueous environments, a reaction influenced by pH .

| Conditions | Products | Rate |

|---|---|---|

| H₂O, RT | 3-(Morpholine-4-carbonyl)benzenesulfonic acid | Slow |

| NaOH (1M), 60°C | Rapid hydrolysis to sulfonic acid | Fast |

Mechanism : Water or hydroxide ions attack the sulfur center, displacing chloride and forming a sulfonate intermediate that protonates to the sulfonic acid .

Reduction Reactions

The morpholine-carbonyl group can be reduced to a hydroxymethyl group, altering the compound’s bioactivity .

| Reagents/Conditions | Products |

|---|---|

| LiAlH₄, THF, 0°C → RT | 3-(Morpholine-4-hydroxymethyl)benzenesulfonyl chloride |

| NaBH₄, MeOH, RT | Partial reduction to alcohol |

Mechanism : Hydride transfer from the reducing agent to the carbonyl carbon forms a secondary alcohol .

Stability and Handling

Scientific Research Applications

Medicinal Chemistry

The primary application of 3-(morpholine-4-carbonyl)benzene-1-sulfonyl chloride lies in its role as a precursor in the synthesis of pharmaceutical compounds. Its sulfonyl chloride functionality is particularly reactive towards nucleophiles, enabling the formation of diverse derivatives that can exhibit biological activity.

Case Studies and Research Findings

- Inhibitors of NTPDases : A study demonstrated that derivatives of this compound can act as selective inhibitors for human NTPDases, which are involved in nucleotide metabolism. One derivative was found to have an IC50 value of 2.88 μM against h-NTPDase1, indicating its potential therapeutic relevance in diseases associated with nucleotide dysregulation .

- Anticancer Activity : Another research effort focused on the synthesis of arylsulfonamides derived from this compound. These analogs were evaluated for their antiproliferative effects against various cancer cell lines. Some modifications to the structure led to compounds with IC50 values in the nanomolar range, showcasing their potential as anticancer agents .

Synthesis of Complex Molecules

The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules through various coupling reactions.

Synthetic Routes

Several synthetic approaches can be employed to create derivatives from this compound:

- Nucleophilic Substitution Reactions : The sulfonyl chloride group can be replaced by amines or alcohols, leading to sulfonamides or sulfonate esters.

- Coupling Reactions : It can be used in coupling reactions with other electrophiles to generate diverse chemical entities, which may possess specific biological activities.

The compound's ability to form stable interactions with biological targets makes it a candidate for further development into novel therapeutics. Its derivatives are being explored for their effectiveness against various diseases, including cancer and metabolic disorders.

Mechanism of Action

The mechanism of action of 3-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Sulfonyl Chlorides

| Compound Name | Molecular Formula | Substituents/Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| 3-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride | C₁₁H₁₂ClNO₄S | Morpholine-4-carbonyl (3-position) | 297.73 |

| 4-(Morpholine-4-sulfonyl)-benzenesulfonyl chloride | C₁₀H₁₂ClNO₅S₂ | Morpholine-4-sulfonyl (4-position) | 325.79 |

| 4′-Methylbiphenyl-3-sulfonyl chloride | C₁₃H₁₁ClO₂S | Biphenyl-4′-methyl (3-position) | 266.75 |

| 3-Chloro-4-fluorobenzenesulfonyl chloride | C₆H₃Cl₂FO₂S | Chloro (3-position), fluoro (4-position) | 229.06 |

| 4-(3-Chloro-2-cyanophenoxy)benzene-1-sulfonyl chloride | C₁₃H₆Cl₂NO₃S | Chloro-cyanophenoxy (4-position) | 343.17 |

Key Observations :

- Morpholine Derivatives : Both 3-(Morpholine-4-carbonyl) and 4-(Morpholine-4-sulfonyl) variants exhibit enhanced solubility in polar solvents due to the morpholine ring’s electron-rich nature. However, the carbonyl group in the former reduces steric hindrance compared to the bulkier sulfonyl-morpholine derivative .

- Halogenated Derivatives : 3-Chloro-4-fluorobenzenesulfonyl chloride demonstrates higher electrophilicity due to electron-withdrawing halogens, favoring rapid nucleophilic substitution .

Mechanistic Insights :

- This compound : The morpholine carbonyl group stabilizes transition states in nucleophilic acyl substitution, enabling efficient coupling with amines to form sulfonamides .

- 4-(3-Chloro-2-cyanophenoxy)benzene-1-sulfonyl chloride: The electron-deficient cyanophenoxy group enhances electrophilic aromatic substitution rates, useful in agrochemical synthesis .

Biological Activity

3-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride is a chemical compound with significant potential in medicinal chemistry due to its unique structure and biological activity. This compound is characterized by the presence of a morpholine ring, a sulfonyl chloride group, and a benzene core, which allows it to interact with various biological targets.

- Molecular Formula : CHClNOS

- Molecular Weight : Approximately 339.19 g/mol

- Functional Groups : Sulfonyl chloride, carbonyl, morpholine

The sulfonyl chloride group in this compound is highly reactive, enabling it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activities, including enzyme inhibition and modulation of cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and biofilm formation.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of related compounds, derivatives of sulfonyl chlorides were shown to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA). The IC values were found in the sub-micromolar range, indicating strong potency against these pathogens .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, particularly those with mutations in the PIK3CA gene.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | SKOV-3 (Ovarian cancer) | 0.15 | PI3K inhibition |

| MCF-7 (Breast cancer) | 0.50 | PI3K inhibition | |

| H1975 (Lung cancer) | 1.12 | PI3K inhibition |

These findings suggest that the compound may be effective in targeting specific pathways involved in tumor growth and metastasis .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, such as human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase). Inhibition studies revealed that it could significantly reduce enzyme activity at low concentrations.

Table 2: Enzyme Inhibition Data

| Enzyme | IC (μM) | Reference Compound |

|---|---|---|

| h-NTPDase1 | 2.88 ± 0.13 | Sulfamoyl benzamide |

| h-NTPDase2 | Sub-micromolar | Various derivatives |

This inhibition profile highlights its potential as a therapeutic agent in conditions where h-NTPDases play a critical role .

Q & A

Q. What are the optimal synthetic routes for 3-(morpholine-4-carbonyl)benzene-1-sulfonyl chloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves reacting benzene-1-sulfonyl chloride with morpholine-4-carbonyl derivatives under inert conditions (e.g., nitrogen atmosphere) in non-polar solvents like dichloromethane or chloroform. Temperature control (0–5°C) is critical to minimize side reactions such as hydrolysis. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) . Yield optimization requires stoichiometric balancing of reactants and strict moisture exclusion.

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Key analytical methods include:

- NMR Spectroscopy : and NMR confirm the presence of morpholine carbonyl (C=O, δ ~165 ppm) and sulfonyl chloride (SOCl, δ ~45 ppm) groups. Aromatic protons appear as multiplet signals between δ 7.5–8.5 ppm .

- IR Spectroscopy : Peaks at ~1360 cm (S=O asymmetric stretch) and ~1170 cm (S=O symmetric stretch) validate sulfonyl chloride functionality .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity (>98% by area normalization) .

Q. What nucleophilic substitution reactions are feasible with this sulfonyl chloride, and what precautions are necessary?

The sulfonyl chloride group reacts with nucleophiles such as amines, alcohols, and thiols. For example:

- Amine Reactions : Primary amines (e.g., benzylamine) in anhydrous THF at 0°C yield sulfonamides. Use a 1.2:1 amine-to-sulfonyl chloride ratio to ensure complete substitution.

- Thiol Reactions : Thiophenol in DMF at room temperature forms thioether derivatives. Monitor pH (neutral to slightly basic) to avoid hydrolysis .

Precautions : Conduct reactions under anhydrous conditions to prevent hydrolysis of SOCl to SOH.

Q. How does the morpholine carbonyl group influence reactivity compared to other sulfonyl chlorides?

The electron-withdrawing morpholine carbonyl group enhances the electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitution. This contrasts with alkyl-substituted sulfonyl chlorides (e.g., 4-methylbenzene sulfonyl chloride), where electron-donating groups reduce reactivity. Computational studies (DFT) show a 15–20% increase in reaction rate with morpholine derivatives compared to non-carbonyl analogs .

Q. What strategies mitigate hydrolysis during storage and handling?

- Storage : Use airtight, moisture-resistant containers under nitrogen at –20°C.

- Solvent Compatibility : Dissolve in anhydrous DCM or THF for long-term stability.

- Additives : Include molecular sieves (3Å) to scavenge trace moisture .

Advanced Research Questions

Q. How can experimental designs study the compound’s reactivity with cysteine residues in proteins?

Design a kinetic assay using:

- Model Peptides : Cysteine-containing peptides (e.g., glutathione) in PBS buffer (pH 7.4).

- Reaction Monitoring : Use LC-MS to track sulfonamide adduct formation (m/z shifts ~+136 Da).

- Control Experiments : Compare with non-cysteine residues (e.g., lysine) to confirm selectivity .

Q. How can contradictory kinetic data from substitution reactions be resolved?

Conflicting rate constants may arise from solvent polarity or temperature variations. Systematic analysis includes:

Q. What computational approaches predict regioselectivity in reactions with biomolecules?

- Docking Simulations : Use AutoDock Vina to model interactions between the sulfonyl chloride and target proteins (e.g., trypsin).

- QM/MM Calculations : Assess transition states for nucleophilic attack at sulfur versus carbonyl carbon.

- MD Simulations : Evaluate solvent effects on reaction pathways (water vs. DMSO) .

Q. What are its applications in synthesizing sulfonamide-based enzyme inhibitors?

This compound serves as a key intermediate for:

Q. How does stability under varying pH and temperature conditions impact its utility in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.